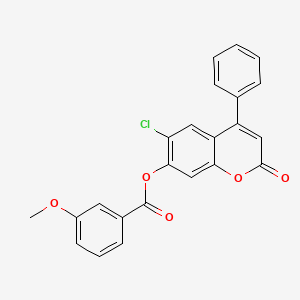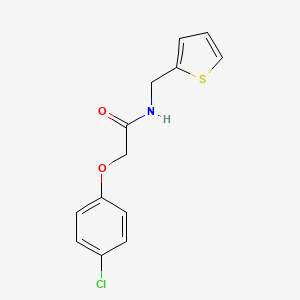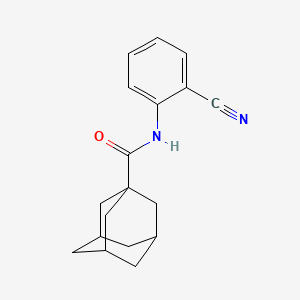![molecular formula C17H18N2O2S B4537519 N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide](/img/structure/B4537519.png)
N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide
Description
This compound falls within a category of chemicals that are often studied for their structural and biological properties. While specific information on this compound is not widely available, research on similar compounds provides insights into its potential characteristics and applications.
Synthesis Analysis
Similar compounds have been synthesized through various methods, including condensation reactions. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized by condensing 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine (Ji et al., 2018). These methods could potentially be applied or adapted for synthesizing N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide.
Molecular Structure Analysis
Crystal structure analysis is a common approach to understanding molecular structure. For instance, the crystal structure of acrylamido-4-(2-aminoethyl)morpholine, a temperature-sensitive monomer, was investigated using X-ray analysis and PM3 method (Şenel et al., 2002). Similar analytical techniques could be used for N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide.
Chemical Reactions and Properties
Acrylamides and their derivatives often exhibit interesting chemical properties, including reactivity with various reagents and involvement in polymerization reactions. For example, the synthesis of 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide involved condensation reactions under basic conditions (Kariuki et al., 2022). These reactions can provide insights into the reactivity of N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide.
Physical Properties Analysis
Physical properties like solubility, melting point, and stability are key to understanding a compound's applications. For N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide, studies similar to the solubility analysis of N-[(4-bromo-3,5-difluorine)phenyl]-acrylamide in methanol–ethanol solutions can provide valuable information (Yao et al., 2010).
Chemical Properties Analysis
Understanding a compound's chemical behavior, such as its reactivity, stability under various conditions, and interaction with other chemicals, is crucial. For example, the study of methylene-morpholino-group N-substituted acrylamides explored their polymerization and reactivity (Airong, 1987). Such studies can be referenced for insights into the chemical properties of N-[4-(4-morpholinyl)phenyl]-3-(2-thienyl)acrylamide.
properties
IUPAC Name |
(E)-N-(4-morpholin-4-ylphenyl)-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(8-7-16-2-1-13-22-16)18-14-3-5-15(6-4-14)19-9-11-21-12-10-19/h1-8,13H,9-12H2,(H,18,20)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPQISNSJQPZHH-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(morpholin-4-yl)phenyl]-3-(thiophen-2-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-ethyl-2-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4537436.png)
![2-(1-naphthyl)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4537444.png)
![N-(4-methoxybenzyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4537455.png)



![4-[(cyclopentylamino)methyl]benzoic acid hydrochloride](/img/structure/B4537487.png)
![1-[(4-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4537502.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4537506.png)
![N-[1-[(butylamino)carbonyl]-2-(4-chlorophenyl)vinyl]-4-iodobenzamide](/img/structure/B4537518.png)
![[(2-{[4-(2,4-dimethoxyphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4537535.png)

![2-amino-4-(4-methylphenyl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[b]pyridine-3-carbonitrile](/img/structure/B4537551.png)